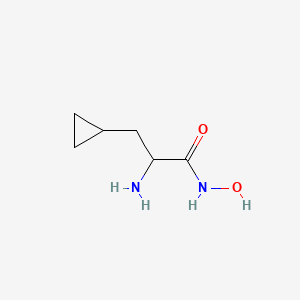
2-Amino-3-cyclopropyl-N-hydroxypropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3-cyclopropyl-N-hydroxypropanamide is a chemical compound with the molecular formula C₆H₁₂N₂O₂ and a molecular weight of 144.17 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies.
Vorbereitungsmethoden
The preparation of 2-Amino-3-cyclopropyl-N-hydroxypropanamide involves several synthetic routesThe reaction conditions typically involve the use of inert solvents and controlled temperatures to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity.
Analyse Chemischer Reaktionen
2-Amino-3-cyclopropyl-N-hydroxypropanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions where the amino or hydroxyl groups are replaced by other functional groups. Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures.
Wissenschaftliche Forschungsanwendungen
2-Amino-3-cyclopropyl-N-hydroxypropanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological molecules and its role in biochemical pathways.
Wirkmechanismus
The mechanism of action of 2-Amino-3-cyclopropyl-N-hydroxypropanamide involves its interaction with specific molecular targets. In the context of its anticonvulsant activity, it is believed to partially block veratridine-induced aspartate efflux from rat cortical synaptosomes, suggesting an interaction with neuronal voltage-dependent sodium channels . This interaction may contribute to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
2-Amino-3-cyclopropyl-N-hydroxypropanamide can be compared with similar compounds such as 2-Amino-3-hydroxypropanamide. While both compounds share similar structural features, the presence of the cyclopropyl group in this compound imparts unique chemical properties and reactivity . This uniqueness makes it a valuable compound for specific research applications where these properties are desired.
Eigenschaften
Molekularformel |
C6H12N2O2 |
|---|---|
Molekulargewicht |
144.17 g/mol |
IUPAC-Name |
2-amino-3-cyclopropyl-N-hydroxypropanamide |
InChI |
InChI=1S/C6H12N2O2/c7-5(6(9)8-10)3-4-1-2-4/h4-5,10H,1-3,7H2,(H,8,9) |
InChI-Schlüssel |
DHKZCYBFJNRRAO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1CC(C(=O)NO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



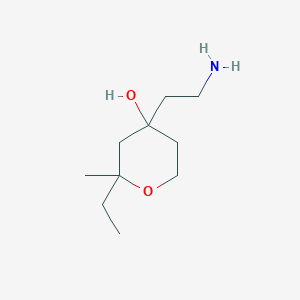

![5-amino-7-oxo-1H,3H,7H,7aH-pyrrolo[1,2-c][1,3]thiazole-6-carboxamide](/img/structure/B13159878.png)
![N-[(3-Hydroxypyrrolidin-3-yl)methyl]-1-methylcyclopropane-1-carboxamide](/img/structure/B13159894.png)

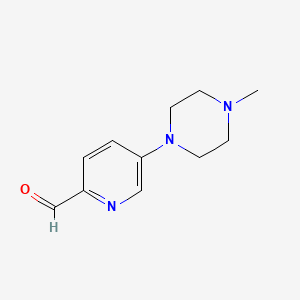
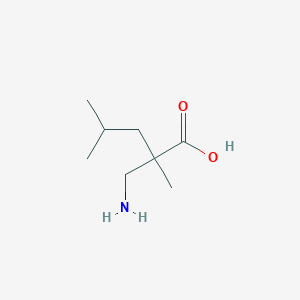
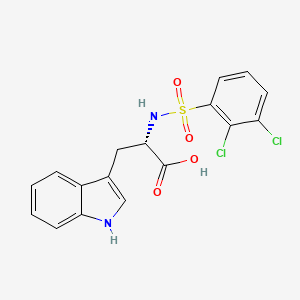
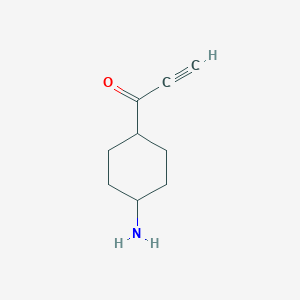

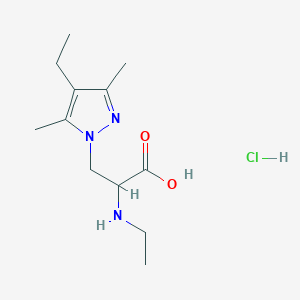

![1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13159946.png)
